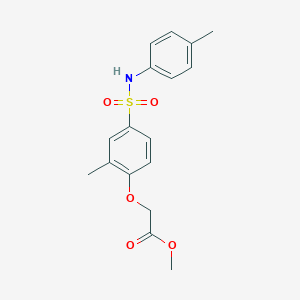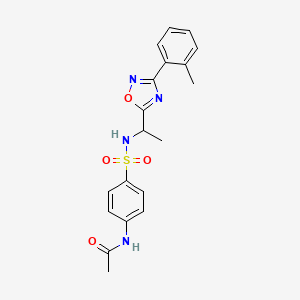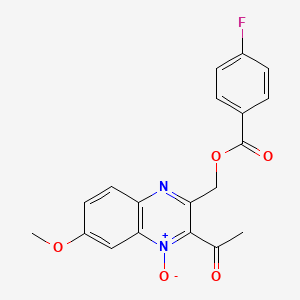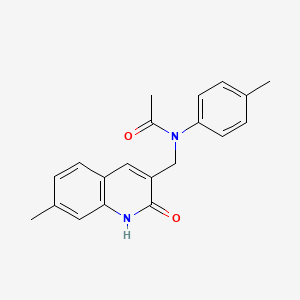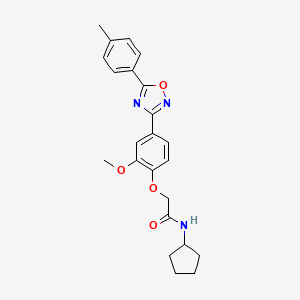
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CP-96345, is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain and stress responses in the body. In
作用机制
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of pain and stress responses in the body. This compound binds to the nociceptin/orphanin FQ receptor and blocks its activation by nociceptin/orphanin FQ, thereby reducing pain and stress responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. Studies have shown that this compound can reduce pain and stress responses in animal models, suggesting that it may have therapeutic potential in the treatment of pain and stress-related disorders. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is that it is a selective antagonist of the nociceptin/orphanin FQ receptor, which makes it a useful tool for studying the role of this receptor in pain and stress responses. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One direction is to further explore its potential therapeutic applications in the treatment of pain and stress-related disorders, as well as anxiety disorders. Another direction is to explore its potential as a tool for studying the role of the nociceptin/orphanin FQ receptor in other physiological processes, such as addiction and reward. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its development as a therapeutic agent.
合成方法
The synthesis of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenol with cyclopentyl bromide to form the corresponding ether. This intermediate is then reacted with chloroacetic acid and triethylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of the final product.
科学研究应用
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the study of pain and stress responses. The nociceptin/orphanin FQ receptor, which is targeted by this compound, is involved in the regulation of pain and stress responses in the body. Studies have shown that this compound can block the effects of nociceptin/orphanin FQ on pain and stress responses, suggesting that it may have therapeutic potential in the treatment of pain and stress-related disorders.
属性
IUPAC Name |
N-cyclopentyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15-7-9-16(10-8-15)23-25-22(26-30-23)17-11-12-19(20(13-17)28-2)29-14-21(27)24-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNLUSLSZPLKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)

![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
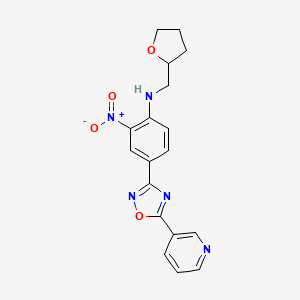
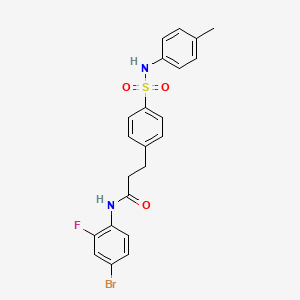
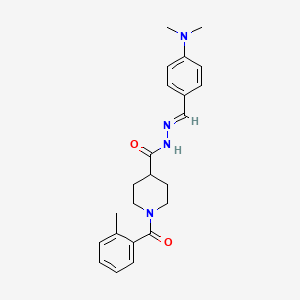

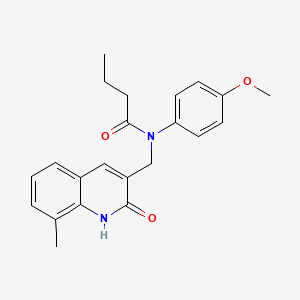
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)
